molecular formula C25H18N2O B5143566 1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline

1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline

Cat. No. B5143566
M. Wt: 362.4 g/mol
InChI Key: POSKBNBDOBWWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline is a chemical compound that belongs to the family of benzoquinolines. It has been extensively studied due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has also been found to induce apoptosis, a process by which cancer cells undergo programmed cell death.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases, which are involved in cancer cell growth and proliferation. It has also been found to have antioxidant properties, which can help protect cells from oxidative stress. Additionally, this compound has been found to have anti-inflammatory effects, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline in lab experiments is its potent anticancer activity. This compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further investigation. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline. One area of research could be to investigate its potential as a therapeutic agent for various types of cancer. Another area of research could be to study its mechanism of action in more detail, which could lead to the development of more potent and selective anticancer agents. Additionally, further research could be done to explore the potential applications of this compound in other areas, such as neurodegenerative diseases and inflammation.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde and an amine to form a tetrahydro-β-carboline intermediate, which is then oxidized to form the final product.

Scientific Research Applications

1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline has been used in various scientific research applications. One of its most significant applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activities and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory, antioxidant, and neuroprotective properties.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-pyridin-4-ylbenzo[f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O/c1-28-20-9-6-18(7-10-20)22-16-24(19-12-14-26-15-13-19)27-23-11-8-17-4-2-3-5-21(17)25(22)23/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSKBNBDOBWWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-pyridin-4-ylbenzo[f]quinoline

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